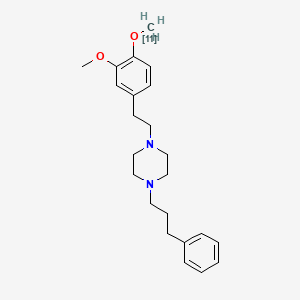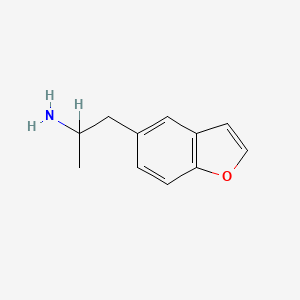
4-Methylmuconolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxylatomethyl-4-methylbut-2-en-1,4-olide(1-) is the conjugate base of 4-carboxymethyl-4-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-4-methylbut-2-en-1,4-olide.
Scientific Research Applications
Enzymatic Mechanisms and Crystal Structure
4-Methylmuconolactone (4-ML) plays a significant role in the degradation of methyl-substituted aromatic compounds, particularly in bacterial species like Pseudomonas reinekei MT1. The isomerization of 4-ML to 3-methylmuconolactone (3-ML) is crucial for the mineralization of 4-ML, catalyzed by 4-methylmuconolactone methylisomerase (MLMI). Studies have elucidated the crystal structure of MLMI and proposed a novel catalytic mechanism for this isomerization, broadening the understanding of proteins with a ferredoxin-like fold (Marín, Heinz, Pieper, & Klink, 2009).
Biodegradation Pathways
Research on the mml gene cluster in Pseudomonas reinekei MT1 has provided insights into the biodegradation of 4-ML. This cluster encodes enzymes involved in the metabolism of 4-ML, initiating with 4-methylmuconolactone methylisomerase and followed by various enzymatic reactions, leading to the metabolism of 4-ML into central metabolic pathways (Marín, Pérez-Pantoja, Donoso, Wray, González, & Pieper, 2010).
Stereochemistry and Resolution
The stereochemistry of 4-ML has been a subject of research, particularly in understanding the absolute configurations of naturally occurring methylmuconolactones. Studies have used X-ray crystallography and chemical correlation to determine the configurations, contributing to the broader knowledge of muconolactone stereochemistry (Cain, Freer, Kirby, & Rao, 1989).
Muconolactone Isomerases
Research has identified specific enzymes, such as muconolactone isomerases, that are involved in the metabolism of 4-ML in various bacterial species. These studies have focused on the enzyme's purification, characterization, and kinetic properties, contributing to a better understanding of the metabolic pathways of 4-ML and related compounds (Prucha, Peterseim, & Pieper, 1997).
Novel Enzymes in Modified Pathways
Research has also identified novel enzymes, such as 4-methyl-2-enelactone methyl-isomerase, in the modified 3-oxoadipate pathway in certain actinomycetes. This enzyme shows specificity to its lactone substrate and is key in the metabolism of 4-ML, indicating the uniqueness of these pathways in different bacterial strains (Bruce, Cain, Pieper, & Engesser, 1989).
properties
Product Name |
4-Methylmuconolactone |
|---|---|
Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-(2-methyl-5-oxofuran-2-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |
InChI Key |
FIKLRROSHXQNFN-UHFFFAOYSA-M |
SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
Canonical SMILES |
CC1(C=CC(=O)O1)CC(=O)[O-] |
synonyms |
4-methylmuconolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




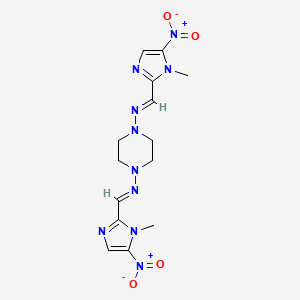
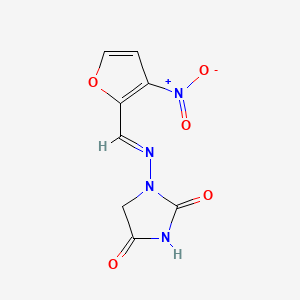
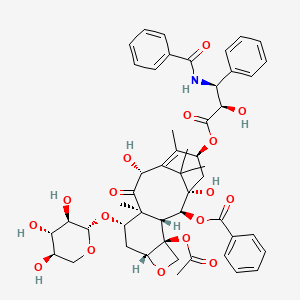
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
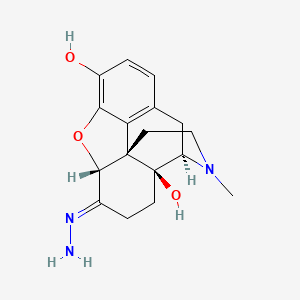
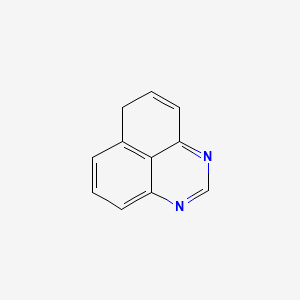
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
